(3-Chloro-5-fluorophenyl)glyoxylic acid
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Overview
Description
(3-Chloro-5-fluorophenyl)glyoxylic acid is an organic compound with the molecular formula C8H4ClFO3 It is a derivative of glyoxylic acid, featuring a phenyl ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-fluorophenyl)glyoxylic acid typically involves the introduction of the glyoxylic acid moiety to a 3-chloro-5-fluorophenyl precursor. One common method is the reaction of 3-chloro-5-fluorobenzaldehyde with a suitable oxidizing agent to form the corresponding glyoxylic acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The choice of oxidizing agents and catalysts can vary depending on the desired scale and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-fluorophenyl)glyoxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the glyoxylic acid moiety to other functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Chloro-5-fluorophenyl)glyoxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving glyoxylic acid derivatives.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Chloro-5-fluorophenyl)glyoxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity. The glyoxylic acid moiety can participate in various biochemical pathways, potentially leading to the formation of reactive intermediates that interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)glyoxylic acid
- (5-Fluorophenyl)glyoxylic acid
- (3-Bromo-5-fluorophenyl)glyoxylic acid
Uniqueness
(3-Chloro-5-fluorophenyl)glyoxylic acid is unique due to the combined presence of chlorine and fluorine atoms on the phenyl ring This dual substitution can significantly alter the compound’s chemical and biological properties compared to its mono-substituted analogs
Properties
IUPAC Name |
2-(3-chloro-5-fluorophenyl)-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFO3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMVBKOTIFBORG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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